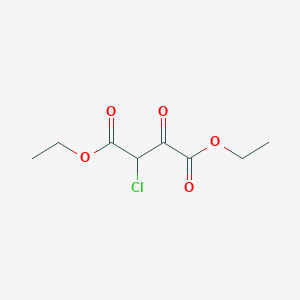

Diethyl 2-chloro-3-oxosuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-chloro-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQWFLVFHCCWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451317 | |

| Record name | Diethyl 2-chloro-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34034-87-2 | |

| Record name | Diethyl 2-chloro-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-chloro-3-oxosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-chloro-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for Diethyl 2-chloro-3-oxosuccinate. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₁ClO₅.[1] It is characterized by a succinate framework containing both a chloro and a keto functional group, which contributes to its high reactivity.[1] This compound is also known by other names, including Diethyl 2-chloro-3-oxobutanedioate, 2-Chloro-3-oxo-succinic acid diethyl ester, and Diethyl Chlorooxalacetate.[2][][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClO₅ | [1][2][5] |

| Molecular Weight | 222.62 g/mol | [1][2][5] |

| CAS Number | 34034-87-2 | [1][5] |

| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate | [1][2][] |

| Density | 1.23 - 1.3 g/cm³ | [][5] |

| Boiling Point | 271.2 °C at 760 mmHg; 130 °C at 9 mmHg | [4][5][6] |

| Flash Point | 108.2 °C | [4][5][6] |

| Refractive Index | 1.4480 - 1.451 | [4][5][6] |

| pKa | 5.24 ± 0.46 (Predicted) | [4][6] |

| LogP | 1.28 | [5] |

| Appearance | Clear liquid, White to Yellow to Green | [4][6] |

| Canonical SMILES | CCOC(=O)C(C(=O)C(=O)OCC)Cl | [1] |

| InChI Key | JNQWFLVFHCCWPV-UHFFFAOYSA-N | [1][5] |

Synthesis and Experimental Protocols

Several methods are available for the synthesis of this compound. The most common approaches involve chlorination of diethyl succinate or condensation reactions.[1]

2.1. Synthesis via Condensation Reaction

A prevalent method involves the condensation of ethyl chloroacetate and diethyl oxalate.

Experimental Protocol:

-

Dissolve Sodium tert-butoxide (NaOtBu) (96.1 g, 1.0 mol) in 1 L of tetrahydrofuran (THF) and cool the solution to 0°C.[6]

-

Slowly add a mixture of ethyl chloroacetate (107 mL, 1.0 mol) and diethyl oxalate (136 mL, 1.0 mol) dropwise to the cooled solution under vigorous mechanical stirring.[6]

-

Allow the reaction mixture to stir overnight at room temperature.[6]

-

Quench the reaction by adding an aqueous HCl solution (90 mL of concentrated HCl mixed with 400 mL of water).[6]

-

Extract the resulting solution with dichloromethane (CH₂Cl₂) (3 x 200 mL).[6]

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

-

Purify the residue by distillation under reduced pressure (boiling point range 110-140°C at 10 torr) to yield the final product.[6] This protocol has been reported to yield approximately 157.6 g (71%) of this compound.[6]

2.2. Spectroscopic Data

The structure of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR (CDCl₃, 400 MHz) δ: 1.31 (t, J = 7.2Hz, 3H), 1.39 (t, J = 7.2Hz, 3H), 4.31 (q, J = 7.2Hz, 2H), 4.39 (q, J = 7.2Hz, 2H), 5.46 (s, 1H).[6]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The presence of both a chloro group and a keto group makes this compound a highly reactive and versatile building block in organic synthesis.[1]

-

Organic Synthesis: It is a key intermediate in the preparation of various heterocyclic compounds, which are fundamental structures in many pharmaceuticals and functional materials.[1]

-

Pharmaceutical and Agrochemical Industries: Its derivatives are explored for potential use as new drugs and agrochemicals or pesticides.[1]

-

Enzyme Activity Studies: The compound is used as a substrate to study the activity of enzymes, particularly those involved in amino acid metabolism.[1]

-

Antibacterial Research: Some studies suggest it may possess moderate antibacterial activity against certain bacterial strains, although further investigation is needed.[1]

-

Polymer Chemistry: Preliminary research indicates its potential for incorporation into the synthesis of polyesters with unique properties.[1]

Interaction studies have shown that this compound can form adducts with amino acids, potentially impacting protein function, and its interactions with nucleic acids could influence genetic processes.[1]

Caption: Reactivity and applications of this compound.

Safety and Hazard Information

This compound is recognized as a hazardous substance that requires careful handling in a laboratory setting.[1] It is classified as a skin and eye irritant and can be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Description | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |

| H312 | Harmful in contact with skin | Acute toxicity, dermal [Warning] |

| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation [Danger] |

| H315 | Causes skin irritation | Skin corrosion/irritation [Warning] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation [Warning] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation [Warning] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation [Warning] |

| H402 | Harmful to aquatic life | Short-term (acute) aquatic hazard |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[4] Avoid breathing vapors, mist, or gas.[7]

-

Hygiene: Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store at 0-10°C.[4][6]

-

Spills: In case of a spill, soak up with inert absorbent material and dispose of as hazardous waste.[7] Prevent further leakage if safe to do so.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[4][7] If swallowed or inhaled, seek immediate medical attention.[4][7]

References

- 1. Buy this compound | 34034-87-2 [smolecule.com]

- 2. Diethyl 2-chloro-3-oxobutanedioate | C8H11ClO5 | CID 10998635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER | 34034-87-2 [amp.chemicalbook.com]

- 5. This compound | CAS#:34034-87-2 | Chemsrc [chemsrc.com]

- 6. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER CAS#: 34034-87-2 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Diethyl 2-chloro-3-oxosuccinate molecular structure and IUPAC name

This guide provides a comprehensive overview of Diethyl 2-chloro-3-oxosuccinate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, properties, synthesis, and applications, presenting data in a clear, structured format for practical use.

Molecular Structure and Nomenclature

This compound is a halogenated ester derivative of succinic acid. Its structure features a four-carbon backbone with two ethyl ester groups, a chloro substituent at the C-2 position, and a ketone at the C-3 position. This combination of functional groups makes it a highly reactive and valuable intermediate for synthesizing more complex molecules.[1]

-

Common Synonyms: this compound, Diethyl chlorooxalacetate, 2-Chloro-3-oxo-succinic acid diethyl ester[][3]

-

Molecular Formula: C₈H₁₁ClO₅[1]

The structural representation is as follows: EtOOC-CH(Cl)-C(=O)-COOEt

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 222.62 g/mol | [1][][3][4] |

| Appearance | Clear, colorless to yellow liquid | [4] |

| Boiling Point | 271.2 °C at 760 mmHg | [][5] |

| Density | 1.23 - 1.3 g/cm³ | [][5] |

| Flash Point | 108.2 °C | [5] |

| Purity | ≥ 95% (typical commercial grade) | [][4] |

| Storage Conditions | Store at 0-8 °C | [4] |

Synthesis and Experimental Protocol

This compound is primarily synthesized via a mixed Claisen condensation reaction. This established method provides a reliable route to the target compound using commercially available precursors.

Reaction Principle: The synthesis involves the condensation of ethyl chloroacetate and diethyl oxalate.[1] In this reaction, ethyl chloroacetate acts as the nucleophilic component after deprotonation by a strong base, while diethyl oxalate serves as the electrophilic acylating agent.

Experimental Methodology: A detailed protocol for this transformation is outlined below:

-

Reagents and Setup:

-

Precursors: Ethyl chloroacetate, Diethyl oxalate

-

Base: Sodium tert-butoxide[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

A multi-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel is assembled and flame-dried to ensure anhydrous conditions.

-

-

Procedure:

-

The reaction flask is charged with sodium tert-butoxide and anhydrous THF under a nitrogen atmosphere.

-

The mixture is cooled to 0 °C using an ice bath.

-

A solution of ethyl chloroacetate in anhydrous THF is added dropwise to the stirred suspension of the base. The enolate forms during this step.

-

Following the formation of the enolate, a solution of diethyl oxalate in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature at 0 °C.[1]

-

The reaction is stirred at 0 °C for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the slow addition of a cooled, dilute acid (e.g., HCl).

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.

-

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic pathway of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical synthesis.

-

Heterocyclic Chemistry: It is a key intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. The chloro and keto functionalities provide reactive sites for nucleophilic substitution and cyclization reactions, respectively, enabling the construction of complex ring systems that are prevalent in pharmaceuticals.[1]

-

Pharmaceutical Synthesis: The compound serves as an intermediate in the development of new therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its structure allows for the strategic introduction of functional groups necessary for biological activity.

-

Agrochemicals: Derivatives of this compound have been explored for potential use as agrochemicals, such as pesticides and herbicides.

-

Polymer Chemistry: Preliminary research indicates its potential for incorporation into specialty polymers, such as polyesters, to create materials with unique properties.[1]

The following diagram illustrates the logical relationship between this compound and its primary application areas.

Caption: Core applications of this compound.

Safety and Handling

Due to its chemical reactivity, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[6] It can cause skin and serious eye irritation.[1][6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place, as specified by the supplier (typically at 0-8 °C).[4]

References

Synthesis of Diethyl 2-chloro-3-oxosuccinate from Diethyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diethyl 2-chloro-3-oxosuccinate, a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds used in pharmaceutical and agrochemical research. The primary focus of this document is the Claisen condensation reaction between diethyl oxalate and ethyl chloroacetate, providing a comparative analysis of different methodologies, detailed experimental protocols, and comprehensive characterization data.

Reaction Overview: Claisen Condensation

The principal synthetic route to this compound is a mixed Claisen condensation. This reaction involves the formation of a carbon-carbon bond between an enolate of an ester and a second ester molecule. In this specific synthesis, ethyl chloroacetate serves as the nucleophilic component, forming an enolate in the presence of a strong base. Diethyl oxalate, which cannot form an enolate, acts as the electrophilic acylating agent.[1][2] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[3]

Reaction Scheme:

Comparative Analysis of Synthetic Protocols

Two primary protocols for this synthesis have been reported, differing mainly in the choice of base and solvent. The selection of the base is critical to prevent side reactions such as transesterification.

| Parameter | Protocol 1: Sodium tert-butoxide in THF | Protocol 2: Sodium ethoxide in Ethanol |

| Base | Sodium tert-butoxide (t-BuONa) | Sodium ethoxide (EtONa) |

| Solvent | Tetrahydrofuran (THF) | Ethanol (EtOH) |

| Typical Yield | 71% | Generally lower than Protocol 1 |

| Advantages | Higher reported yields, reliable. | Less expensive reagents, simpler setup. |

| Disadvantages | Requires strictly anhydrous conditions. | Longer reaction times, potential for side reactions. |

Detailed Experimental Protocols

Protocol 1: Synthesis using Sodium tert-butoxide in Tetrahydrofuran

This optimized procedure is reported to provide a reliable and high yield of the target compound.

Materials:

-

Diethyl oxalate

-

Ethyl chloroacetate

-

Sodium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl chloroacetate in anhydrous THF.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add a solution of sodium tert-butoxide in anhydrous THF to the stirred solution of ethyl chloroacetate over a period of 1-2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, add a solution of diethyl oxalate in anhydrous THF dropwise, again maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for an additional hour and then let it warm to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture in an ice bath and acidify by the slow addition of an aqueous solution of hydrochloric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 110-140°C at 10 torr.

Protocol 2: Synthesis using Sodium ethoxide in Ethanol

This method offers an economically advantageous alternative, though potentially with a lower yield.

Materials:

-

Diethyl oxalate

-

Ethyl chloroacetate

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.

-

Once all the sodium has reacted, cool the sodium ethoxide solution to 0-5°C in an ice-salt bath.

-

To the cooled solution, add diethyl oxalate.

-

Slowly add ethyl chloroacetate dropwise to the reaction mixture over a period of approximately 2 hours, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to overnight.

-

Work-up: Cool the reaction mixture and neutralize it by the slow addition of an aqueous solution of hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purification: Purify the crude product via vacuum distillation as described in Protocol 1.

Product Characterization Data

Accurate characterization of the final product is essential for its use in further synthetic applications. Below are the expected analytical data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₁ClO₅ |

| Molecular Weight | 222.62 g/mol [4] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 110-140°C at 10 torr |

| Purity (Typical) | >95% (after distillation)[] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): No specific experimental data for this compound was found in the search results. Based on the structure, the expected signals would be a triplet and a quartet for each of the two non-equivalent ethyl groups, and a singlet for the methine proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): No specific experimental data for this compound was found in the search results. The spectrum is expected to show signals for the two carbonyl carbons of the ester groups, the keto carbonyl carbon, the chlorinated methine carbon, the two methylene carbons of the ethyl groups, and the two methyl carbons of the ethyl groups.

-

IR (Infrared) Spectroscopy: No specific experimental data for this compound was found in the search results. The IR spectrum is expected to show strong absorption bands characteristic of C=O stretching for the ester and ketone functional groups (typically in the range of 1700-1750 cm⁻¹), as well as C-O and C-Cl stretching vibrations.

Signaling Pathways and Experimental Workflows

Reaction Mechanism Pathway

The following diagram illustrates the key steps in the Claisen condensation for the synthesis of this compound.

References

An In-depth Technical Guide to Diethyl 2-chloro-3-oxosuccinate (CAS Number: 34034-87-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of Diethyl 2-chloro-3-oxosuccinate (CAS No. 34034-87-2). This halogenated ester is a versatile intermediate in organic synthesis, with applications in the preparation of various pharmaceuticals and agrochemicals. This document includes a detailed summary of its physicochemical properties, a step-by-step experimental protocol for its synthesis via Claisen condensation, and methodologies for the determination of its key physical characteristics. Furthermore, potential biological activities, including its role as a putative enzyme inhibitor, are discussed and visualized.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by the presence of two ethyl ester groups and a chloro substituent on a butanedioate backbone. This combination of functional groups imparts significant reactivity, making it a valuable building block in synthetic chemistry.

Identifiers and Molecular Structure

| Property | Value |

| CAS Number | 34034-87-2 |

| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate[] |

| Synonyms | 2-Chloro-3-oxo-succinic acid diethyl ester, Diethyl chlorooxalacetate[] |

| Molecular Formula | C₈H₁₁ClO₅[] |

| Molecular Weight | 222.62 g/mol [] |

| Canonical SMILES | CCOC(=O)C(C(=O)C(=O)OCC)Cl |

| InChI Key | JNQWFLVFHCCWPV-UHFFFAOYSA-N[] |

Physical and Chemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 271.2 °C at 760 mmHg | [] |

| Density | 1.23 g/cm³ | [] |

| Flash Point | 108.2 °C | [2] |

| Solubility | Soluble in organic solvents | |

| Purity | Typically available in 90-95% purity |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The most common method for the synthesis of this compound is a crossed Claisen condensation between ethyl chloroacetate and diethyl oxalate.[3][4][5][6]

Materials:

-

Ethyl chloroacetate

-

Diethyl oxalate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

Slowly add a mixture of ethyl chloroacetate and diethyl oxalate to the flask from the dropping funnel with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

-

Cool the mixture to room temperature and then acidify it by the slow addition of dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Determination of Physical Properties

Materials:

-

This compound

-

Thiele tube or melting point apparatus with boiling point determination accessory

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil

Procedure:

-

Attach a small test tube containing a few drops of this compound to a thermometer.

-

Place a capillary tube, sealed at one end, open-end down into the test tube.

-

Immerse the assembly in a Thiele tube filled with heating oil.

-

Heat the Thiele tube gently and observe the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point.[7][8]

Materials:

-

This compound

-

Abbe refractometer

-

Dropper

-

Ethanol or acetone (for cleaning)

-

Lens paper

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol or acetone) and lens paper.[9]

-

Using a dropper, apply a few drops of this compound onto the lower prism.[10]

-

Close the prisms and allow the sample to spread evenly.

-

Adjust the light source and focus the eyepiece to observe a clear boundary between the light and dark fields.

-

Align the boundary line with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.[9]

-

Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[9]

Spectral Data

Access to experimental spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound can be found through chemical suppliers and spectral databases.[11] Predicted NMR spectra can also be generated using computational chemistry software and databases.[12][13]

Biological Significance and Potential Signaling Pathways

While specific biological signaling pathways for this compound are not extensively documented, its structural similarity to succinate suggests potential interactions with enzymes involved in cellular metabolism. Succinate derivatives are known to act as inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[14][15][16][17]

Potential as an Enzyme Inhibitor

Succinate dehydrogenase is a key enzyme in the Krebs cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[14] Competitive inhibitors of this enzyme, such as malonate, are structurally similar to the natural substrate, succinate.[16][17] Given the succinate backbone of this compound, it is plausible that it could act as a competitive inhibitor of succinate dehydrogenase. Such inhibition would lead to a decrease in cellular respiration and ATP production.

Potential Antimicrobial Activity

Organic acids and their derivatives can exhibit antimicrobial properties through various mechanisms.[18] These can include the disruption of the cell membrane, inhibition of essential enzymes, or interference with nutrient transport.[19][20] The presence of the chloro group in this compound may enhance its lipophilicity, potentially facilitating its passage across microbial cell membranes and increasing its antimicrobial efficacy.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols for its synthesis and characterization. While its specific biological roles are yet to be fully elucidated, its structural analogy to succinate suggests a potential role as an enzyme inhibitor, a hypothesis that warrants further investigation, particularly in the context of drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this compound.

References

- 2. This compound | CAS#:34034-87-2 | Chemsrc [chemsrc.com]

- 3. studylib.net [studylib.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. medpharma12.com [medpharma12.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER(34034-87-2) 1H NMR spectrum [chemicalbook.com]

- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838) [hmdb.ca]

- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Diethyl 2-Chloro-3-oxosuccinate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-chloro-3-oxosuccinate is a highly versatile and reactive synthetic building block, distinguished by the presence of two key electrophilic centers: a chloro group at the α-position and a ketone at the β-position. This unique structural arrangement allows for a diverse range of reactions with a wide variety of nucleophiles, making it an invaluable precursor in the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal and materials science interest. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles, including amines, thiols, hydrazines, and active methylene compounds. It details the reaction mechanisms, provides quantitative data on yields and reaction conditions, and outlines experimental protocols for key transformations.

Core Reactivity Principles

The reactivity of this compound is governed by its two primary electrophilic sites. Nucleophiles can attack either the carbon bearing the chloro group in a nucleophilic substitution reaction (SN2) or the carbonyl carbon of the keto group in a nucleophilic addition or condensation reaction. The reaction pathway is often dictated by the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the inherent reactivity of the electrophilic centers.

Key Reactive Sites:

-

α-Carbon (C2): Attached to the electron-withdrawing chloro group, this carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

-

β-Carbonyl Carbon (C3): The ketone carbonyl group is a classic electrophilic site for nucleophilic addition, which can be followed by dehydration to form various condensation products.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines and hydrazines, are particularly important reactants for this compound, leading to the formation of a wide array of nitrogen-containing heterocycles.

Reaction with Amines: Synthesis of Pyrroles and Other N-Heterocycles

The reaction with primary amines typically proceeds via a tandem reaction involving initial nucleophilic substitution at the C2 position, followed by intramolecular condensation with the C3 keto group to form substituted pyrrole derivatives.

An In-depth Technical Guide to the Discovery and First Synthesis of Diethyl 2-chloro-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-chloro-3-oxosuccinate, a halogenated ester, is a versatile building block in organic synthesis, primarily utilized as an intermediate in the preparation of a variety of pharmaceuticals and agrochemicals. Its chemical structure, featuring a reactive chloro group and a keto functionality, allows for diverse chemical transformations, making it a valuable precursor for more complex molecules. This technical guide provides a comprehensive overview of the initial discovery and first reported synthesis of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

While the broader exploration of substituted succinate derivatives dates back to mid-20th-century organic chemistry research, this compound was formally catalogued in chemical registries, such as the PubChem database, on October 26, 2006. The primary and most well-established method for its synthesis is the Claisen condensation of diethyl oxalate and ethyl chloroacetate. This reaction leverages the electrophilic nature of diethyl oxalate and the nucleophilic character of the enolate formed from ethyl chloroacetate.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 34034-87-2 | [1] |

| Molecular Formula | C₈H₁₁ClO₅ | [1] |

| Molecular Weight | 222.62 g/mol | [1] |

| Boiling Point | 130 °C at 9 mmHg | |

| Density | 1.23 g/cm³ | |

| Refractive Index | 1.4480 | |

| Flash Point | 108 °C |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Data not fully available in searched sources. |

| ¹³C NMR | Data not fully available in searched sources. |

| Infrared (IR) | Data not fully available in searched sources. |

| Mass Spectrometry (MS) | Data not fully available in searched sources. |

First Synthesis: Experimental Protocol

The first reported synthesis of this compound is a mixed Claisen condensation reaction. Below are two detailed protocols based on the available literature, one employing sodium tert-butoxide and the other sodium ethoxide.

Protocol 1: Synthesis using Sodium tert-Butoxide in Tetrahydrofuran

This method is reported to yield approximately 71% of the final product.

Reagents:

-

Diethyl oxalate

-

Ethyl chloroacetate

-

Sodium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of sodium tert-butoxide in anhydrous tetrahydrofuran is prepared and cooled to a reduced temperature (e.g., 0 °C) under a nitrogen atmosphere.

-

Enolate Formation: Ethyl chloroacetate is added dropwise to the stirred solution of sodium tert-butoxide in THF. The mixture is stirred for a specified period to ensure the complete formation of the enolate.

-

Condensation: Diethyl oxalate is then added dropwise to the reaction mixture while maintaining the reduced temperature. The reaction is allowed to proceed with stirring for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid to neutralize the base. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (110-140 °C at 10 torr) to yield pure this compound.

Protocol 2: Synthesis using Sodium Ethoxide in Ethanol

This protocol presents an alternative base and solvent system for the condensation.

Reagents:

-

Diethyl oxalate

-

Ethyl chloroacetate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. The solution is then cooled to 0-5 °C in an ice bath.

-

Addition of Diethyl Oxalate: Diethyl oxalate is added to the cooled sodium ethoxide solution with stirring.

-

Condensation: Ethyl chloroacetate is added dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature between 0-5 °C. The reaction is stirred for an additional period to ensure completion.

-

Work-up: The reaction is quenched by the addition of an acidic solution. The product is then extracted with diethyl ether.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.

Synthetic Pathway and Workflow

The following diagrams illustrate the key signaling pathway of the Claisen condensation and the experimental workflow for the synthesis of this compound.

Caption: Claisen condensation pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Tautomerism in Diethyl 2-chloro-3-oxosuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl 2-chloro-3-oxosuccinate, a halogenated β-keto ester, is a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds of pharmaceutical interest.[1] Like other 1,3-dicarbonyl compounds, it is capable of existing in a tautomeric equilibrium between its keto and enol forms. Understanding this equilibrium is crucial for predicting its reactivity and for the precise control of chemical reactions in which it participates. This guide provides an in-depth analysis of the tautomerism of this compound, including the structural aspects of its tautomers, the factors influencing the equilibrium, and the experimental methodologies used for its study. Due to a lack of specific published quantitative data for this particular compound, this guide leverages established principles of keto-enol tautomerism in β-dicarbonyl and α-chloro-β-keto esters to provide a comprehensive theoretical framework and practical guidance.

Introduction to Tautomerism in β-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[2][3] In β-dicarbonyl compounds, the enol form is often significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.[2][4] This stabilization can lead to a substantial population of the enol tautomer at equilibrium.

The position of the keto-enol equilibrium is sensitive to a variety of factors, including:

-

Solvent Polarity: Polar solvents can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds, thus favoring the more polar keto form.[4] Conversely, nonpolar solvents tend to favor the internally hydrogen-bonded enol form.

-

Temperature: The effect of temperature on the equilibrium is determined by the enthalpy change (ΔH°) of the tautomerization.

-

Substituent Effects: The electronic properties of substituents on the dicarbonyl backbone can influence the relative stability of the keto and enol forms.

Tautomeric Forms of this compound

This compound can exist in equilibrium between its keto form and two possible enol forms, (Z)-enol and (E)-enol. The (Z)-enol is stabilized by an intramolecular hydrogen bond, making it the more predominant enol isomer.

Caption: Keto-enol tautomerism in this compound.

Quantitative Analysis of Tautomeric Equilibrium

KT = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

For analogous compounds like ethyl acetoacetate, the percentage of the enol form is highly dependent on the solvent.

Table 1: Estimated Tautomeric Equilibrium Data for this compound in Various Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | Expected % Keto (approx.) | Expected % Enol (approx.) | Expected KT (approx.) |

| Hexane | 1.9 | ~20% | ~80% | ~4.0 |

| Chloroform | 4.8 | ~40% | ~60% | ~1.5 |

| Acetone | 20.7 | ~70% | ~30% | ~0.43 |

| Ethanol | 24.6 | ~85% | ~15% | ~0.18 |

| Water | 80.1 | >95% | <5% | <0.05 |

Note: This table presents hypothetical data based on the known behavior of similar β-keto esters. Actual experimental values for this compound may differ.

Experimental Protocols for Studying Tautomerism

The most common and powerful techniques for studying keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is particularly well-suited for quantifying the keto-enol equilibrium because the protons characteristic of each tautomer typically have distinct chemical shifts and the tautomerization process is often slow on the NMR timescale.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of this compound of the same concentration (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

-

NMR Acquisition: Record the 1H NMR spectra of each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer. To ensure quantitative results, use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.

-

Data Analysis:

-

Identify the signals corresponding to the α-proton of the keto form and the vinylic proton of the enol form. The enolic hydroxyl proton may also be observed, but it can be broad and its chemical shift is highly dependent on solvent and concentration.

-

Carefully integrate the areas of these distinct signals.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(enol) / (Integral(keto) + Integral(enol))] * 100

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (π → π* transition) than the keto form (n → π* transition).

Experimental Workflow for UV-Vis Analysis:

Caption: Workflow for UV-Vis analysis of tautomeric equilibrium.

Detailed Protocol:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in solvents of varying polarity.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis:

-

Identify the λmax of the absorption band corresponding to the enol tautomer.

-

To quantify the equilibrium, the molar extinction coefficient (ε) of the pure enol form is required. This can be estimated from the spectrum in a non-polar solvent where the enol form is expected to be overwhelmingly predominant.

-

Using the Beer-Lambert law (A = εbc), the concentration of the enol form in other solvents can be determined, allowing for the calculation of the equilibrium constant.

-

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemistry, influencing its reactivity and the outcome of synthetic transformations. While specific quantitative data for this compound remains to be published, a thorough understanding of the principles of keto-enol tautomerism in related systems provides a strong foundation for its application in research and development. The experimental protocols outlined in this guide offer a practical framework for researchers to quantitatively investigate the tautomeric equilibrium of this and other β-dicarbonyl compounds, enabling more precise control over their chemical behavior. Further experimental studies are warranted to establish a definitive quantitative profile of the tautomerism of this compound.

References

Stability and Storage of Diethyl 2-chloro-3-oxosuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-chloro-3-oxosuccinate is a reactive organic compound of significant interest in synthetic chemistry, primarily serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals. Its molecular structure, featuring an α-chloro-β-keto ester moiety, provides a unique combination of functional groups that are amenable to a variety of chemical transformations. However, this reactivity also implies a potential for instability under certain environmental conditions. A thorough understanding of the stability profile and optimal storage conditions for this compound is therefore crucial to ensure its quality, purity, and suitability for its intended applications.

This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound. It summarizes key physicochemical properties, recommended storage conditions, and potential degradation pathways. Furthermore, it outlines general methodologies for conducting stability assessments, including forced degradation studies and the development of stability-indicating analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound.

| Property | Value |

| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate |

| Synonyms | Diethyl chlorooxalacetate, 2-Chloro-3-oxo-succinic acid diethyl ester |

| CAS Number | 34034-87-2 |

| Molecular Formula | C₈H₁₁ClO₅ |

| Molecular Weight | 222.62 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Boiling Point | 130 °C at 9 mmHg |

| Density | 1.23 g/cm³ |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is imperative. The recommended storage conditions are summarized in Table 2.

| Parameter | Recommendation |

| Temperature | 0-10 °C (Refrigerated) |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) |

| Light | Protect from light |

| Moisture | Store in a dry environment, protect from humidity |

| Container | Tightly sealed, non-reactive container |

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively available in the public domain, its chemical structure suggests several potential degradation pathways under stress conditions. The presence of ester and α-chloro ketone functional groups makes the molecule susceptible to hydrolysis, and potentially to thermal and photolytic degradation.

Hydrolytic Degradation

Hydrolysis is a primary concern for esters, especially in the presence of acidic or basic conditions. The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids. The α-chloro ketone moiety may also be susceptible to hydrolysis, potentially leading to the formation of α-hydroxy ketones or other rearrangement products.

Thermal Degradation

Elevated temperatures can lead to the decomposition of this compound. The specific degradation products would depend on the temperature and the presence of other reactive species.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. For a molecule with carbonyl groups and a chlorine atom, photodegradation could involve various pathways, including decarbonylation, dehydrochlorination, or radical-mediated reactions.

A logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.

Caption: Workflow for Investigating Degradation Pathways.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. These typically involve forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways. A general protocol for such a study is outlined below.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Suitable buffers

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose a solution sample to a controlled light source (e.g., UV lamp at 254 nm and/or a photostability chamber) for a defined period.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

General HPLC Parameters:

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its impurities.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

The development and validation of the method should follow ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

The logical relationship for developing a stability-indicating method is depicted in the following diagram.

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates careful handling and storage to prevent degradation. The primary recommended storage condition is refrigeration (0-10 °C) in a dry, inert atmosphere, protected from light. The main potential degradation pathways include hydrolysis of the ester and α-chloro ketone functionalities. For researchers and drug development professionals, it is highly recommended to perform in-house stability studies under forced degradation conditions to understand the specific degradation profile of the compound in their particular application and to develop a validated stability-indicating analytical method for routine quality control. This proactive approach will ensure the reliability of experimental results and the quality of the final products derived from this important chemical building block.

An In-depth Technical Guide to the Safety, Handling, and MSDS of Diethyl 2-chloro-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for Diethyl 2-chloro-3-oxosuccinate (CAS No. 34034-87-2). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and responsibly in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a halogenated ester recognized for its utility as an intermediate in pharmaceutical and organic synthesis.[] Its reactivity is attributed to the presence of a chloro group and a keto group within a succinate framework.[2]

| Property | Value | Source(s) |

| CAS Number | 34034-87-2 | [][3] |

| Molecular Formula | C₈H₁₁ClO₅ | [][2] |

| Molecular Weight | 222.62 g/mol | [][2] |

| IUPAC Name | diethyl 2-chloro-3-oxobutanedioate | [3] |

| Synonyms | 2-Chloro-3-oxo-succinic acid diethyl ester, Diethyl chlorooxalacetate | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 271.2°C at 760 mmHg | [] |

| Density | 1.23 g/cm³ | [] |

| Flash Point | 108°C | [4] |

| Storage Temperature | 0-10°C | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[5] It is important to note that the toxicological properties of this compound have not been fully investigated.[6]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

Primary Hazards: Corrosive, Irritant.[5]

Toxicological Information

Due to the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it to be toxic.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Avoid contact with skin and eyes.[7]

-

Do not breathe vapor or mist.[8]

-

Wash hands thoroughly after handling.[7]

-

Use non-sparking tools and take precautionary measures against static discharge, especially as the flash point is 108°C.[4][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Recommended storage temperature is between 0°C and 10°C.[4]

-

Store away from incompatible materials.

Incompatible Materials and Hazardous Decomposition Products

Incompatible Materials:

While a comprehensive incompatibility chart for this specific compound is not available, based on its chemical structure (ester, alpha-chloro ketone), it is prudent to avoid contact with:

-

Strong Oxidizing Agents: May cause a violent reaction.

-

Strong Bases: Can promote hydrolysis of the ester groups and other reactions.

-

Strong Acids: Can catalyze hydrolysis.

-

Reducing Agents: May react with the ketone and chloro functionalities.

Hazardous Decomposition Products:

Thermal decomposition may produce toxic and corrosive fumes.[6] Expected decomposition products upon combustion include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl) gas[8]

First Aid Measures

In case of exposure, immediate medical attention is required.[9]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Get medical attention.[6] |

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Dry chemical

-

Carbon dioxide (CO₂)

-

Alcohol-resistant foam

-

Water spray can be used to cool containers.[6]

Unsuitable Extinguishing Media:

-

Avoid using a solid water stream as it may scatter and spread the fire.

Specific Hazards Arising from the Chemical:

-

Combustible liquid.[6]

-

Containers may explode when heated.[6]

-

Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide.[6][8]

Protective Equipment and Precautions for Firefighters:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Personal Precautions:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 4).

-

Remove all sources of ignition.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material in a suitable, labeled container for chemical waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Below is a workflow for handling a spill of this compound:

Caption: Workflow for handling a chemical spill.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following are summaries of standard methodologies that would be used to assess its skin and eye irritation potential.

Experimental Protocol for Skin Irritation/Corrosion (Based on OECD Guideline 404 & 439):

-

Test System: Reconstructed human epidermis (RhE) models or in vivo (albino rabbit).

-

Procedure (In Vitro):

-

A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period.

-

After incubation, the tissue is rinsed, and cell viability is determined using a quantitative assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold indicates irritation or corrosion.

-

-

Procedure (In Vivo):

-

A small area of the rabbit's skin is shaved.

-

The test substance is applied to the shaved area and covered with a gauze patch.

-

After a set exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points.

-

The severity of the reactions is scored.

-

Experimental Protocol for Eye Irritation (Based on OECD Guideline 405 & 492):

-

Test System: Reconstructed human cornea-like epithelium (RhCE) models or in vivo (albino rabbit).

-

Procedure (In Vitro):

-

The test substance is applied to the surface of the RhCE tissue.

-

After a specified exposure time, the tissue is rinsed.

-

Tissue viability is measured to assess cytotoxicity.

-

A significant decrease in viability suggests the potential for eye irritation.

-

-

Procedure (In Vivo):

-

A small amount of the substance is instilled into the conjunctival sac of one eye of the rabbit.

-

The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various intervals.

-

The effects are scored to determine the level of irritation.

-

Conclusion

This compound is a valuable chemical intermediate with significant hazards, including being harmful if swallowed or in contact with skin, and causing severe skin burns and eye damage. The lack of comprehensive toxicological data necessitates a cautious approach, adhering strictly to the safety and handling procedures outlined in this guide. Researchers and laboratory personnel must use appropriate personal protective equipment, work in well-ventilated areas, and be prepared for emergency situations such as spills or exposures. Proper storage and awareness of potential incompatibilities are also crucial for maintaining a safe working environment.

References

- 2. Buy this compound | 34034-87-2 [smolecule.com]

- 3. CAS 34034-87-2: diethyl 2-chloro-3-oxobutanedioate [cymitquimica.com]

- 4. 2-CHLORO-3-OXO-SUCCINIC ACID DIETHYL ESTER | 34034-87-2 [amp.chemicalbook.com]

- 5. Diethyl 2-chloro-3-oxobutanedioate | C8H11ClO5 | CID 10998635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols: Diethyl 2-chloro-3-oxosuccinate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-chloro-3-oxosuccinate is a highly versatile and reactive building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique trifunctional nature, possessing an electrophilic ketone, a reactive α-chloro group, and two ester functionalities, allows for a variety of cyclocondensation and multicomponent reactions. This reactivity profile makes it an invaluable precursor for the synthesis of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, many of which are privileged structures in medicinal chemistry and drug discovery. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of key heterocyclic systems.

Synthetic Applications Overview

The reactivity of this compound is centered around the sequential or domino reactions involving its three key functional groups. The α-chloro ketone moiety is a classic precursor for the formation of five- and six-membered rings through reactions with binucleophiles. The ester groups can participate in cyclization reactions or can be further modified post-heterocycle formation.

A general workflow for the utilization of this compound in heterocyclic synthesis involves the reaction with a suitable binucleophile, leading to the formation of the core heterocyclic ring. Subsequent functionalization or aromatization steps can then be employed to generate the final target molecules.

Caption: General workflow for heterocyclic synthesis.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of various heterocyclic systems using precursors analogous to this compound. These examples serve as a guide for developing specific protocols for the target compound.

| Heterocycle | Binucleophile | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| Pyrazole | Hydrazine Hydrate | Ethanol | Acetic Acid (cat.) | Reflux | 4 | 85-95 | Reaction of α-haloketones with hydrazines |

| Pyridazinone | Hydrazine Hydrate | Acetic Acid | - | Reflux | 6 | 70-85 | Cyclocondensation of γ-ketoacids with hydrazine[1] |

| Pyrimidinone | Urea | Ethanol | HCl (cat.) | Reflux | 8 | 60-75 | Biginelli-type reaction with α-haloketones |

| Thiazole | Thiourea | Ethanol | - | Reflux | 5 | 70-80 | Hantzsch thiazole synthesis from α-haloketones |

| Oxazole | Urea | Acetic Anhydride | - | 100 | 3 | 55-65 | Robinson-Gabriel synthesis from α-acylamino ketones[2] |

| 1,4-Dihydropyridine | Ammonium Acetate, Aldehyde | Ethanol | - | Reflux | 12 | 65-80 | Hantzsch dihydropyridine synthesis[3] |

Experimental Protocols

Synthesis of Diethyl 3-chloro-5-oxo-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate (A Pyrazole Derivative)

This protocol describes the synthesis of a pyrazole derivative through the cyclocondensation of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.23 g) in absolute ethanol (50 mL).

-

Add a catalytic amount of glacial acetic acid (0.5 mL) to the solution.

-

In a dropping funnel, add hydrazine hydrate (12 mmol, 0.60 mL of 80% solution) and add it dropwise to the stirred solution at room temperature over 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diethyl 3-chloro-5-oxo-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate.

Caption: Experimental workflow for pyrazole synthesis.

Synthesis of Diethyl 2-amino-4-oxo-4,5-dihydrothiazole-4,5-dicarboxylate (A Thiazole Derivative)

This protocol outlines the Hantzsch-type synthesis of a thiazole derivative from this compound and thiourea.

Materials:

-

This compound

-

Thiourea

-

Absolute Ethanol

-

Triethylamine

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard glassware

Procedure:

-

To a 100 mL round-bottom flask, add this compound (5 mmol, 1.11 g) and thiourea (5 mmol, 0.38 g) in absolute ethanol (30 mL).

-

Add triethylamine (5.5 mmol, 0.77 mL) to the suspension.

-

Stir the reaction mixture at reflux for 5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure diethyl 2-amino-4-oxo-4,5-dihydrothiazole-4,5-dicarboxylate.

Caption: Logical relationship for thiazole synthesis.

Conclusion

This compound is a potent and adaptable reagent for the synthesis of a multitude of heterocyclic compounds. The protocols provided herein, based on established synthetic transformations of analogous compounds, offer a solid foundation for researchers to explore the rich chemistry of this starting material. The ability to generate complex molecular architectures in a straightforward manner underscores the importance of this compound in the fields of organic synthesis, medicinal chemistry, and materials science. Further exploration of its reactivity in multicomponent reactions and with a broader range of binucleophiles is anticipated to yield novel and biologically active heterocyclic entities.

References

Application Notes and Protocols for Pyrazole Synthesis Using Diethyl 2-Chloro-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug discovery. Their unique structural features allow for diverse biological activities, and they are integral components of numerous therapeutic agents. The pyrazole scaffold is found in drugs with a wide range of applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to enhance efficacy and reduce side effects.

One key precursor for the synthesis of functionalized pyrazoles is diethyl 2-chloro-3-oxosuccinate. This chlorinated β-ketoester provides a reactive scaffold for the construction of the pyrazole core through condensation reactions with various hydrazine derivatives. The presence of the chloro substituent and two ester groups offers opportunities for further functionalization, making it a valuable starting material for the generation of diverse pyrazole libraries for drug screening and development.

These application notes provide detailed protocols for the synthesis of pyrazole derivatives from this compound, along with representative data and visualizations to guide researchers in this synthetic endeavor.

Reaction Principle

The synthesis of the pyrazole ring from a β-ketoester and a hydrazine is a classic and reliable condensation reaction.[1] The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. When using an unsymmetrical β-ketoester like this compound, the reaction can potentially lead to regioisomers, depending on which carbonyl group is initially attacked. However, the reactivity of the ketone carbonyl is generally higher than that of the ester carbonyl, guiding the regioselectivity of the initial attack. The presence of the chloro group at the α-position can influence the reactivity of the adjacent carbonyls and also serves as a handle for post-synthetic modifications.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate

This protocol describes the synthesis of a pyrazole derivative using this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 44.9 mmol) in absolute ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.25 g, 44.9 mmol) dropwise at room temperature.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-4 drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

-